Cas no 139071-79-7 ((S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide)
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide Chemical and Physical Properties
Names and Identifiers
-
- (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
- Acetamide,N-[[(5S)-3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]-
- N-[[(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
- AC-6408
- CS-W010203
- Acetamide, N-[[(5S)-3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]-
- (S)-N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]- acetamide
- RUKDAFXYNGLEBZ-NSHDSACASA-N
- (S)-N-[3-(3-Fluorophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide
- MFCD09608092
- 139071-79-7
- (S)-N-((3-(3-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
- (S)-N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl] acetamide
- AKOS015917584
- SCHEMBL5208261
- AS-37732
- CHEMBL1824616
- (S)-N-[3-(3-FLUORO-PHENYL)-2-OXO-OXAZOLIDIN-5-YLMETHYL]-ACETAMIDE
- DTXSID20463072
- DB-002338
- N-{[(5S)-3-(3-FLUOROPHENYL)-2-OXO-1,3-OXAZOLIDIN-5-YL]METHYL}ACETAMIDE
- (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide
-
- MDL: MFCD09608092
- Inchi: 1S/C12H13FN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10/h2-5,11H,6-7H2,1H3,(H,14,16)/t11-/m0/s1
- InChI Key: RUKDAFXYNGLEBZ-NSHDSACASA-N
- SMILES: FC1=CC=CC(=C1)N1C(=O)O[C@@H](CNC(C)=O)C1
Computed Properties
- Exact Mass: 252.09100
- Monoisotopic Mass: 252.09102044g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.9
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.2880
- Boiling Point: 450.4°C at 760 mmHg
- PSA: 58.64000
- LogP: 1.74290
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P264;P270;P301+P312;P330
- Storage Condition:Room temperature
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 61080-0.25/G |
(S)-N-[3-(3-FLUOROPHENYL)-2-OXO-OXAZOLIDIN-5-YLMETHYL]ACETAMIDE |
139071-79-7 | 97% | 0.25g |
$140 | 2023-09-16 | |
| AstaTech | 61080-1/G |
(S)-N-[3-(3-FLUOROPHENYL)-2-OXO-OXAZOLIDIN-5-YLMETHYL]ACETAMIDE |
139071-79-7 | 97% | 1g |
$350 | 2023-09-16 | |
| AstaTech | 61080-5/G |
(S)-N-[3-(3-FLUOROPHENYL)-2-OXO-OXAZOLIDIN-5-YLMETHYL]ACETAMIDE |
139071-79-7 | 97% | 5g |
$1225 | 2023-09-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F115825-250mg |
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide |
139071-79-7 | 98% | 250mg |
¥1668.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F115825-1g |
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide |
139071-79-7 | 98% | 1g |
¥2811.90 | 2023-09-03 | |
| Chemenu | CM131547-1g |
(S)-N-((3-(3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide |
139071-79-7 | 95% | 1g |
$327 | 2021-08-05 | |
| Chemenu | CM131547-5g |
(S)-N-((3-(3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide |
139071-79-7 | 95% | 5g |
$1146 | 2021-08-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025778-1g |
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide |
139071-79-7 | 98% | 1g |
¥3374 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025778-250mg |
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide |
139071-79-7 | 98% | 250mg |
¥2003 | 2024-05-25 | |
| Fluorochem | 050198-250mg |
S)-N-[3-(3-Fluorophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide |
139071-79-7 | 95% | 250mg |
£158.00 | 2022-03-01 |
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide Suppliers
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide
Introduction to (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide (CAS No. 139071-79-7)
The compound (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide, identified by its CAS number 139071-79-7, is a molecule of significant interest in the field of pharmaceutical chemistry. This chiral oxazolidinone derivative has garnered attention due to its unique structural features and potential applications in drug development. The presence of a 3-fluorophenyl group and an oxazolidinone scaffold imparts distinct chemical and biological properties, making it a valuable candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules featuring fluorine atoms. The incorporation of fluorine into organic compounds often enhances their metabolic stability, binding affinity, and overall pharmacological activity. The 3-fluorophenyl moiety in (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide is particularly noteworthy, as it has been shown to influence both the electronic and steric properties of the molecule. This can lead to improved interactions with biological targets, which is crucial for the design of effective therapeutic agents.
The oxazolidinone ring system is another key feature of this compound. Oxazolidinones are five-membered heterocycles containing oxygen and nitrogen atoms, and they are known for their ability to form stable hydrogen bonds. This property makes them attractive for designing molecules that can interact with biological macromolecules such as proteins and enzymes. The 2-Oxo-Oxazolidin-5-YlmethylAcetamide moiety in the title compound further enhances its potential as a pharmacophore by providing additional sites for interaction with biological targets.
One of the most compelling aspects of (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide is its chirality. The (S) configuration at the stereocenter contributes to the molecule's specificity and selectivity, which are critical factors in drug design. Chiral drugs often exhibit different pharmacological profiles compared to their racemic counterparts, making them more effective and less prone to side effects. The stereochemistry of this compound has been carefully optimized to maximize its biological activity while minimizing potential adverse effects.
Recent studies have highlighted the importance of fluorinated oxazolidinones in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The combination of the 3-fluorophenyl group and the oxazolidinone scaffold in (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide positions it as a potential lead compound for further development. Researchers have been exploring its interactions with various enzymes and receptors, aiming to identify new therapeutic targets.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as asymmetric hydrogenation and transition metal-catalyzed reactions, have been employed to achieve the desired stereochemical configuration. The synthesis pathway also emphasizes green chemistry principles, minimizing waste and utilizing sustainable methodologies.
In vitro studies have provided valuable insights into the biological activity of (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide. Initial experiments have shown that it exhibits potent inhibitory effects on certain enzymes implicated in diseases such as cancer and inflammation. The mechanism of action appears to involve competitive binding to the active sites of these enzymes, thereby disrupting their function. Further research is ongoing to elucidate the detailed molecular interactions and to explore potential synergies with other therapeutic agents.
The pharmacokinetic properties of this compound are also under investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted is crucial for determining its efficacy and safety profile. Preliminary data suggest that (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide has favorable pharmacokinetic characteristics, including good bioavailability and moderate half-life. These properties make it a promising candidate for further clinical development.
The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. As such, (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide will need to undergo comprehensive preclinical and clinical trials before it can be approved for medical use. However, the preliminary findings are encouraging and warrant further investment in its development.
In conclusion, (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide (CAS No. 139071-79-7) is a structurally unique compound with significant potential in pharmaceutical applications. Its combination of a fluorinated aromatic ring and an oxazolidinone scaffold makes it an attractive candidate for drug development. Ongoing research aims to fully elucidate its biological activity, mechanism of action, and pharmacokinetic properties, paving the way for future therapeutic applications.
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